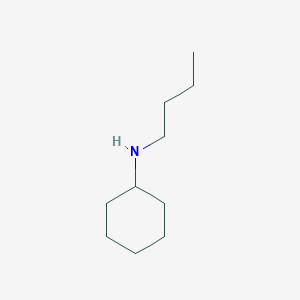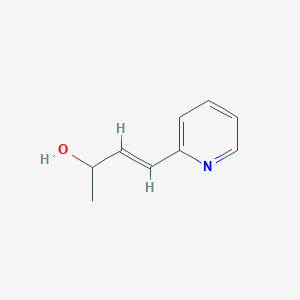
(E)-4-pyridin-2-ylbut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-pyridin-2-ylbut-3-en-2-ol is a chemical compound that is widely used in scientific research. It is a member of the pyridine family of compounds and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (E)-4-pyridin-2-ylbut-3-en-2-ol is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of metal-based drugs, which have been shown to have anticancer and antimicrobial properties.
Biochemical and Physiological Effects:
(E)-4-pyridin-2-ylbut-3-en-2-ol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, (E)-4-pyridin-2-ylbut-3-en-2-ol has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-4-pyridin-2-ylbut-3-en-2-ol is its versatility. It can be used in a wide range of applications, from the development of new materials to the synthesis of metal complexes. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a useful tool in drug discovery and development. However, one limitation of (E)-4-pyridin-2-ylbut-3-en-2-ol is its potential toxicity. As with any chemical compound, care must be taken when handling and using (E)-4-pyridin-2-ylbut-3-en-2-ol in laboratory experiments.
Orientations Futures
There are many potential future directions for research involving (E)-4-pyridin-2-ylbut-3-en-2-ol. One area of interest is the development of new metal-based drugs, which have shown promise in the treatment of cancer and other diseases. Additionally, (E)-4-pyridin-2-ylbut-3-en-2-ol may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, (E)-4-pyridin-2-ylbut-3-en-2-ol may be useful in the development of new materials with unique properties, such as self-healing materials or materials with enhanced conductivity.
Méthodes De Synthèse
The synthesis of (E)-4-pyridin-2-ylbut-3-en-2-ol can be achieved through a variety of methods. One common method is the reaction of 2-pyridinecarboxaldehyde with 3-buten-2-ol in the presence of a catalyst. Another method involves the reaction of 2-pyridinecarboxaldehyde with 3-buten-1-ol in the presence of a base. Both methods result in the formation of (E)-4-pyridin-2-ylbut-3-en-2-ol with high yields.
Applications De Recherche Scientifique
(E)-4-pyridin-2-ylbut-3-en-2-ol has been used extensively in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, as well as in the development of new drugs. It has also been used as a fluorescent probe in biochemical assays, allowing for the detection of specific molecules in biological systems. Additionally, (E)-4-pyridin-2-ylbut-3-en-2-ol has been used in the development of new materials, such as polymers and nanoparticles.
Propriétés
Numéro CAS |
133080-43-0 |
|---|---|
Nom du produit |
(E)-4-pyridin-2-ylbut-3-en-2-ol |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(E)-4-pyridin-2-ylbut-3-en-2-ol |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-8,11H,1H3/b6-5+ |
Clé InChI |
ZNQLIHBCMOTDLX-AATRIKPKSA-N |
SMILES isomérique |
CC(/C=C/C1=CC=CC=N1)O |
SMILES |
CC(C=CC1=CC=CC=N1)O |
SMILES canonique |
CC(C=CC1=CC=CC=N1)O |
Synonymes |
3-Buten-2-ol,4-(2-pyridinyl)-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




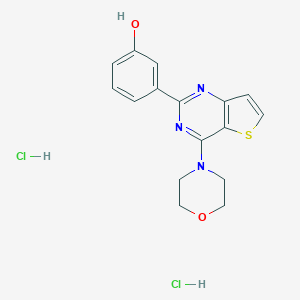


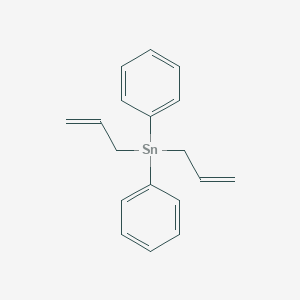
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
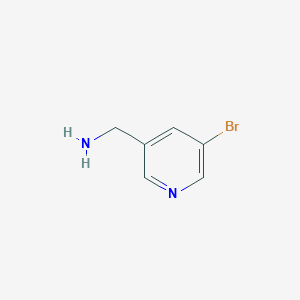
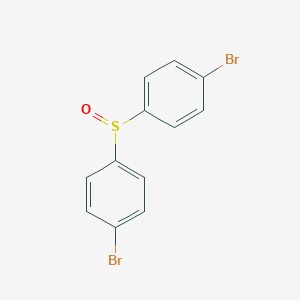


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
